molecular formula C27H21N3O5 B1201807 K-252a, Nocardiopsis sp.

K-252a, Nocardiopsis sp.

Cat. No.: B1201807
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-IYYJOCMQSA-N
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Description

K-252A is a naturally occurring indolocarbazole alkaloid originally isolated from the soil fungi Nocardiopsis sp. It is a potent inhibitor of various protein kinases, including protein kinase A, protein kinase C, and phosphorylase kinase. K-252A is known for its ability to inhibit nerve growth factor-induced Trk activation and has been widely studied for its neuroprotective and anticancer properties .

Scientific Research Applications

K-252A has a wide range of scientific research applications:

    Chemistry: K-252A is used as a tool to study protein kinase inhibition and signal transduction pathways.

    Biology: It is employed in research on nerve growth factor signaling and neuroprotection.

    Medicine: K-252A has potential therapeutic applications in treating neurodegenerative diseases and cancer due to its ability to induce apoptosis and cell cycle arrest.

    Industry: The compound is used in the development of kinase inhibitors for pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

K-252A can be synthesized from its precursor K-252B. The water-insoluble K-252A, present in the cell mass, is converted to the water-soluble K-252B sodium salt in an alkaline solution. The obtained K-252B is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .

Industrial Production Methods

The industrial production of K-252A involves fermentation processes using Nocardiopsis sp. The fermentation broth is processed to extract K-252B, which is then converted to K-252A through methylation. This method has been used to produce significant quantities of K-252A for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

K-252A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit protein kinases through competition with the ATP binding site, which involves phosphorylation and dephosphorylation reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving K-252A include dimethyl sulfate for methylation, potassium carbonate as a base, and dimethylacetamide as a solvent. The reactions are typically carried out under alkaline conditions .

Major Products Formed

The major products formed from the reactions involving K-252A include its methylated derivatives and phosphorylated proteins. These products are crucial for studying the compound’s inhibitory effects on protein kinases .

Mechanism of Action

K-252A exerts its effects by inhibiting various protein kinases through competition with the ATP binding site. It inhibits nerve growth factor-induced Trk activation, leading to downstream signaling inhibition. K-252A also induces apoptosis and cell cycle arrest by inhibiting cdc25 and cdc2 .

Comparison with Similar Compounds

K-252A belongs to the indolocarbazole family, which includes compounds like staurosporine and rebeccamycin. These compounds share similar structural features and mechanisms of action but differ in their specific biological activities and therapeutic potentials. Staurosporine is a well-known protein kinase inhibitor, while rebeccamycin acts as a DNA-damaging agent. K-252A is unique due to its potent neuroprotective and anticancer properties .

List of Similar Compounds

  • Staurosporine
  • Rebeccamycin
  • UCN-01
  • CGP 41251
  • CEP-751
  • NB-506
  • NSC655649

Properties

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m0/s1

InChI Key

KOZFSFOOLUUIGY-IYYJOCMQSA-N

Isomeric SMILES

C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Pictograms

Irritant

Synonyms

3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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